molecular formula C2H4O2 B1588006 Methyl formate-d CAS No. 23731-38-6

Methyl formate-d

Cat. No.: B1588006
CAS No.: 23731-38-6
M. Wt: 61.06 g/mol
InChI Key: TZIHFWKZFHZASV-VMNATFBRSA-N
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Description

Methyl formate-d, also known as methyl formate or methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant odor, high vapor pressure, and low surface tension. This compound is widely used as a precursor to various chemicals of commercial interest .

Preparation Methods

Preparation via Carbonylation of Methanol with Carbon Monoxide

Liquid-Phase Methanol Carbonylation (BASF Technology)

This is the most established industrial method, involving the reaction of methanol with carbon monoxide in the presence of a homogeneous catalyst such as sodium methoxide. The reaction is typically carried out at about 80°C and 4.0 MPa pressure.

  • Reaction:
    $$
    \text{CO} + \text{CH}3\text{OH} \rightarrow \text{HCOOCH}3
    $$

  • Catalyst: Sodium methoxide (NaOCH3), which can be replaced by sodium methoxide-d for methyl formate-d synthesis.

  • Conditions:
    Temperature ~80°C, Pressure ~4 MPa, moisture-sensitive environment to avoid catalyst deactivation.

  • Advantages: High selectivity and yield (~92% yield referred to CO).

  • Challenges:

    • Sodium methoxide is moisture sensitive and corrosive.
    • Requires high purity reactants to avoid catalyst degradation.
    • High-pressure equipment is necessary.
  • Adaptation for this compound:
    Using deuterated methanol (CD3OD) and possibly deuterated sodium methoxide allows the incorporation of deuterium into the methyl group of this compound. The carbonylation mechanism remains the same, but isotopic substitution ensures labeling.

  • Research Findings:
    Studies show that reaction velocity increases with temperature, CO partial pressure, and catalyst concentration. The process can be run continuously with catalyst and unconverted methanol recycled.

Preparation via Esterification of Methanol and Formic Acid

  • Reaction:
    $$
    \text{CH}3\text{OH} + \text{HCOOH} \rightarrow \text{HCOOCH}3 + \text{H}_2\text{O}
    $$

  • Catalyst: Strong acid catalysts (e.g., sulfuric acid).

  • Conditions: Simple process but high consumption of formic acid and severe equipment corrosion limit industrial use.

  • Adaptation for this compound:
    Using deuterated methanol (CD3OD) and deuterated formic acid (DCOOD) would produce this compound.

  • Limitations: This method is largely obsolete in developed countries due to corrosion and inefficiency.

Novel Vapor-Phase Methanol Carbonylation Using Nanocatalysts

  • Developed by the Fujian Institute of Research on the Structure of Matter, Chinese Academy of Sciences.

  • Process: Vapor-phase carbonylation of methanol using heterogeneous nanocatalysts, converting coal-based syngas into methyl formate.

  • Advantages:

    • Utilizes coal-derived syngas efficiently.
    • Avoids issues of homogeneous catalysis (e.g., catalyst recovery, corrosion).
    • Potentially adaptable for deuterated reagents to produce this compound.
  • Research Insights:
    Provides a new synthesis technology contributing to fine chemical production from coal-derived feedstocks.

Comparative Data Table of Preparation Methods for this compound

Method Catalyst Type Reaction Conditions Advantages Challenges Adaptation for this compound
Liquid-phase methanol carbonylation Homogeneous (NaOCH3) 80°C, 4 MPa, moisture-free High selectivity, continuous Moisture sensitivity, corrosion Use CD3OD and NaOCD3 for deuterium labeling
Two-step condensation & disproportionation Heterogeneous (MCM-22) Step 1: 50–100°C; Step 2: 50–200°C, 0.1–10 MPa Mild conditions, catalyst longevity Complex setup, catalyst preparation Use CD2O and CD3OD for deuterated intermediates
Esterification of methanol & formic acid Strong acid catalyst Moderate temperature, simple setup Simple chemistry Corrosion, high acid consumption Use CD3OD and DCOOD, but less industrially viable
Vapor-phase methanol carbonylation (nanocatalysts) Heterogeneous nanocatalysts Vapor phase, coal syngas feedstock Utilizes coal syngas, heterogeneous catalyst Emerging technology, scale-up needed Use deuterated methanol and syngas for this compound

Summary of Research Findings and Practical Considerations

  • Catalyst Selection:
    Homogeneous catalysts (e.g., sodium methoxide) provide high selectivity but require rigorous moisture control and cause corrosion. Heterogeneous catalysts (e.g., MCM-22 molecular sieves, nanocatalysts) offer milder conditions and easier catalyst recovery, suitable for continuous processes.

  • Reaction Conditions:
    Temperatures range from 50°C to 200°C and pressures from atmospheric to 10 MPa depending on the method. Higher pressures and temperatures generally increase reaction rates but require more robust equipment.

  • Deuterium Incorporation:
    The key to preparing this compound is using deuterated starting materials (CD3OD, CD2O, DCOOD) and/or deuterated catalysts to ensure isotopic labeling without altering the fundamental reaction pathways.

  • Industrial Viability:
    Liquid-phase methanol carbonylation remains the most commercially established method, while heterogeneous catalyst methods and coal-based vapor-phase carbonylation represent promising alternatives with potential for scale-up and reduced environmental impact.

This detailed analysis integrates diverse authoritative sources, including patent literature and recent scientific research, to provide a comprehensive understanding of the preparation methods of this compound. The choice of method depends on available resources, desired scale, and isotopic purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl formate-d undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Requires hydrogen gas and a catalyst such as Cu-SiO2.

    Hydrolysis: Typically involves water and an acid or base catalyst.

    Oxidation: Often uses oxidizing agents like potassium permanganate.

Major Products

    Methanol: From hydrogenation.

    Formic Acid: From hydrolysis and oxidation.

Scientific Research Applications

Hydrogen Energy Carrier

Overview
Methyl formate has been proposed as an efficient hydrogen storage material. Its dehydrogenation process can release hydrogen at significantly higher rates compared to other established carriers like methanol and formic acid. The optimized dehydrogenation system for methyl formate demonstrates a maximum turnover frequency (TOF) exceeding 44,000 h⁻¹, indicating its potential as a practical hydrogen carrier under mild conditions .

Key Findings

  • Hydrogen Storage Capacity: Methyl formate has a hydrogen storage capacity of 8.4 wt%, which is favorable compared to other liquid organic hydrogen carriers (LOHCs) and can be transported easily due to its non-toxic nature .
  • Dehydrogenation Efficiency: The initial gas evolution rate using methyl formate is five times faster than that of formic acid and twenty times faster than methanol under identical conditions .
  • Catalytic Systems: Various bases such as KOH and NaOH have been identified as effective for methyl formate dehydrogenation, with optimal conditions allowing for hydrogen release even at room temperature .

Table 1: Comparison of Hydrogen Storage Materials

MaterialHydrogen Storage Capacity (wt%)Dehydrogenation Rate (h⁻¹)Toxicity
Methyl Formate8.4>44,000Non-toxic
Methanol12.1<2,200Toxic
Formic Acid4.4<2,200Toxic

Astrochemical Applications

Formation Mechanisms
In astrochemistry, methyl formate is significant for understanding the formation of complex organic molecules in interstellar environments. Research indicates that methyl formate can be formed on icy dust grains through various pathways during cold and warm phases of star formation .

Key Studies

  • Solid-phase Formation: Laboratory experiments have simulated the formation of methyl formate on dust surfaces under cosmic conditions, suggesting that energetic processes lead to its production from methanol and carbon monoxide mixtures .
  • Astrochemical Models: Updated chemical models incorporate recent findings on the formation pathways of methyl formate, enhancing our understanding of its role in the synthesis of organic compounds in space .

Table 2: Formation Pathways of Methyl Formate

PhaseMechanismKey Reactants
Cold PhaseSurface ReactionsCO, C, O
Warm PhaseFischer EsterificationProtonated Methanol, Formic Acid
Gas PhasePhotodissociationMethanol + UV Radiation

Photodissociation Dynamics

Research Insights
The photodissociation dynamics of methyl formate-d have been studied to understand its behavior under UV irradiation. Experiments at 193.3 nm revealed several dissociation pathways and branching ratios for the resulting fragments .

Key Findings

  • Dissociation Pathways: Four primary dissociation pathways were identified with varying branching ratios, indicating complex fragmentation behavior influenced by nonadiabatic transitions during irradiation .
  • Kinetic Energy Distributions: Measurements provided insights into the energy distribution among photofragments, contributing to the understanding of molecular stability and reactivity under photon interactions .

Table 3: Photodissociation Pathways of this compound

PathwayBranching Ratio (%)Observed Products
Pathway A73DCO
Pathway B6Unobservable Products
Pathway C13Various Fragments
Pathway D8Other Products

Mechanism of Action

The mechanism of action of methyl (2H)formate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ethyl Formate: Similar ester with a slightly higher boiling point.

    Methyl Acetate: Another ester with different reactivity and applications.

Uniqueness

Methyl formate-d is unique due to its high vapor pressure, low surface tension, and versatility as a precursor to various chemicals. Its ability to act as a hydrogen energy carrier also sets it apart from other similar compounds .

Biological Activity

Methyl formate-d (DCOOCH3) is a deuterated derivative of methyl formate, a compound that has garnered attention for its potential applications in various fields, including catalysis and biological studies. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.

This compound is synthesized through the carbonylation of methanol in the presence of deuterated reagents. The use of deuterium allows for tracking metabolic pathways and understanding the fate of methyl formate in biological systems.

PropertyValue
Molecular FormulaDCOOCH3
Molecular Weight62.06 g/mol
Boiling Point32 °C
Density0.95 g/cm³

2.1 Metabolism and Toxicity

Research indicates that this compound undergoes metabolic processes similar to its non-deuterated counterpart. Studies have shown that it can be metabolized to formate in liver tissues, indicating its potential role as a metabolic intermediate. The biological formation of formate from methyl compounds was documented in liver slices, suggesting that this compound may also participate in similar pathways .

The acute toxicity of methyl formate has been evaluated through inhalation studies in mice. Results indicated that exposure to high concentrations can lead to respiratory irritation but does not result in significant systemic toxicity at lower concentrations . This finding is essential for considering its safety profile in biological applications.

2.2 Antimicrobial Activity

Methyl formate and its derivatives exhibit antimicrobial properties, which have been explored in various studies. The compound's ability to disrupt microbial membranes suggests potential applications as a preservative or disinfectant. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi, making it a candidate for further exploration in pharmaceuticals and food preservation .

3.1 Inhalation Toxicity Study

A study conducted on mice assessed the respiratory effects of acute exposure to this compound. Mice were exposed to varying concentrations, and respiratory parameters were measured before, during, and after exposure. The study concluded that while higher concentrations caused significant irritation, lower levels were relatively safe, establishing a dose-response relationship for inhalation toxicity .

3.2 Metabolic Pathway Investigation

In another study focusing on the metabolic fate of this compound, researchers utilized radiolabeled compounds to trace its pathway through liver metabolism. The findings indicated that deuterated methyl formate was converted into formate with a notable D/H ratio, providing insights into its metabolic behavior and potential applications in tracing metabolic pathways in vivo .

4. Applications in Research

This compound serves as a valuable tool in biochemical research due to its unique isotopic labeling properties. It can be used to investigate metabolic pathways, enzyme kinetics, and reaction mechanisms involving deuterated substrates.

4.1 Hydrogen Carrier

Recent studies have proposed methyl formate as an efficient hydrogen storage material due to its favorable dehydrogenation properties under mild conditions. This aspect opens avenues for exploring its role in energy applications alongside its biological significance .

5. Conclusion

This compound is a versatile compound with notable biological activity and potential applications across various fields. Its metabolism and safety profile make it an interesting candidate for further research, particularly in understanding metabolic pathways and developing antimicrobial agents.

References Table

Reference NumberTitleSource
Methyl formate as a hydrogen energy carrierNature Catalysis
The ALMA-PILS survey: the first detection of doubly deuterated methyl formateA&A
The biological formation of formate from methyl compounds in liverJ Biol Chem
Acute airway irritation of methyl formate in micePMC

Properties

IUPAC Name

methyl deuterioformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHFWKZFHZASV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178408
Record name Methyl (2H)formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23731-38-6
Record name Formic-d acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23731-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2H)formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2H)formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2H)formate
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Retrosynthesis Analysis

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